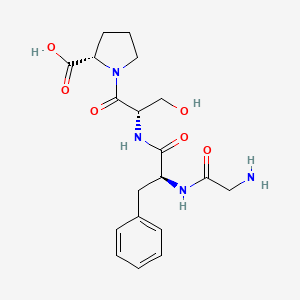

Glycyl-L-phenylalanyl-L-seryl-L-proline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23827-99-8 |

|---|---|

Molecular Formula |

C19H26N4O6 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H26N4O6/c20-10-16(25)21-13(9-12-5-2-1-3-6-12)17(26)22-14(11-24)18(27)23-8-4-7-15(23)19(28)29/h1-3,5-6,13-15,24H,4,7-11,20H2,(H,21,25)(H,22,26)(H,28,29)/t13-,14-,15-/m0/s1 |

InChI Key |

OICJYDYPVUYVDT-KKUMJFAQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycyl L Phenylalanyl L Seryl L Proline

Solid-Phase Peptide Synthesis (SPPS) Strategies and Optimization for Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide synthesis. luxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.com The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing. luxembourg-bio.com For a tetrapeptide like Glycyl-L-phenylalanyl-L-seryl-L-proline, the most common approach is the Fmoc/tBu strategy. nih.gov

The choice of resin and linker is a critical first step in SPPS, as it dictates the conditions for peptide cleavage and the nature of the C-terminal group. nih.gov For the synthesis of a peptide with a C-terminal proline, special consideration must be given to preventing diketopiperazine (DKP) formation, a common side reaction involving the N-terminal amine of the dipeptidyl-resin attacking the ester linkage to the resin, leading to cleavage of the dipeptide from the support. This is particularly prevalent with proline at the C-terminus or in the second position.

Resins with sterically hindered linkers are often employed to mitigate DKP formation. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for synthesizing peptides with C-terminal proline. google.com The bulky trityl linker provides steric hindrance that suppresses the intramolecular cyclization leading to DKP. Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane), which allows for the synthesis of fully protected peptide fragments if desired. researchgate.net

| Resin/Linker Typeunfold_more | Key Characteristicsunfold_more | Cleavage Conditionsunfold_more | Suitability for Gly-Phe-Ser-Prounfold_more |

|---|---|---|---|

| 2-Chlorotrityl (2-CTC) Resin | Highly acid-sensitive, sterically hindered linker. peptide.com | Very mild acid (e.g., 1-2% TFA in DCM, or AcOH/TFE/DCM). researchgate.net | Excellent. Minimizes diketopiperazine formation for C-terminal proline. google.com Allows for the synthesis of protected fragments. |

| Wang Resin | p-alkoxybenzyl alcohol linker, moderate acid lability. peptide.com | Strong acid (e.g., >50% TFA, typically 95% TFA). peptide.com | Good. Prone to diketopiperazine formation, but manageable with optimized coupling strategies. |

| PAM Resin | (Phenylacetamidomethyl) linker, designed for Boc-SPPS. peptide.com | Strong acid (e.g., HF). peptide.com | Not suitable for standard Fmoc/tBu strategy due to harsh cleavage conditions. |

| Rink Amide Resin | Used for the synthesis of peptide amides. | Strong acid (e.g., 95% TFA). uci.edu | Not applicable for synthesizing the target peptide with a C-terminal carboxylic acid. |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain requires an activating agent, known as a coupling reagent. creative-peptides.com The ideal coupling reagent facilitates rapid and complete acylation with minimal side reactions, particularly racemization. researchgate.net

For the synthesis of this compound, several classes of coupling reagents can be employed.

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective but often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve efficiency. bachem.com A major drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove. creative-peptides.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are highly efficient and popular in modern SPPS. bachem.com They react with the carboxylic acid to form a highly reactive OBt or OAt active ester. HATU is particularly effective for difficult couplings due to the reactivity of the OAt ester it forms. bachem.com These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). bachem.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are analogous to their aminium counterparts but are generally considered to result in cleaner reactions, as they avoid a potential side reaction where uronium reagents can guanidinylate the N-terminal amine.

The coupling reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at room temperature. wikipedia.org Monitoring the completion of the coupling reaction using a qualitative test (such as the Kaiser test) is crucial to ensure the entire peptide chain is assembled correctly. luxembourg-bio.com

| Coupling Reagent Classunfold_more | Examplesunfold_more | Mechanism/Advantagesunfold_more | Disadvantagesunfold_more |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC creative-peptides.com | Cost-effective and widely used. EDC is water-soluble, simplifying byproduct removal. creative-peptides.com | Risk of racemization without additives. DCC forms an insoluble urea (B33335) byproduct. creative-peptides.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU bachem.com | High coupling efficiency, fast reaction rates. HATU is excellent for sterically hindered couplings. bachem.com | Can cause guanidinylation of the N-terminal amine. Generally more expensive. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, similar to aminium salts but avoid the guanidinylation side reaction. | Can be more expensive; BOP is toxic. |

| Immonium-type | COMU bachem.com | Based on OxymaPure, offering high reactivity comparable to HATU with improved safety (non-explosive). bachem.com Water-soluble byproducts. | Relatively newer and may be more costly. |

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be temporarily blocked with protecting groups. iris-biotech.de In the sequence this compound, only the hydroxyl group of the serine residue requires protection. The side chain of phenylalanine (a benzyl (B1604629) group) is non-reactive and does not need protection.

In the context of the Fmoc/tBu strategy, the protecting group for the serine side chain must be stable to the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) but labile to the strong acidic conditions of the final cleavage step. wikipedia.orgiris-biotech.de

The most common protecting group for the serine hydroxyl group is the tert-butyl (tBu) ether. peptide.com It offers excellent stability throughout the synthesis and is cleanly removed during the final cleavage with trifluoroacetic acid (TFA). iris-biotech.depeptide.com Other protecting groups, such as the trityl (Trt) group, can also be used. The Trt group is more acid-labile than tBu and can be removed under milder acidic conditions, which is useful for the synthesis of protected peptide fragments. peptide.com

| Amino Acidunfold_more | Side-Chain Functional Groupunfold_more | Common Protecting Group (Fmoc/tBu)unfold_more | Deprotection Conditionunfold_more |

|---|---|---|---|

| Glycine (B1666218) (Gly) | -H | None required | N/A |

| Phenylalanine (Phe) | Benzyl | None required | N/A |

| Serine (Ser) | Hydroxyl (-OH) | tert-butyl (tBu) peptide.com | Strong acid (TFA) peptide.com |

| Serine (Ser) | Hydroxyl (-OH) | Trityl (Trt) peptide.com | Mild acid (e.g., dilute TFA) peptide.com |

| Proline (Pro) | Pyrrolidine (B122466) ring | None required | N/A |

The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which is typically accompanied by the simultaneous removal of all side-chain protecting groups. This "global deprotection" is achieved by treating the peptide-resin with a strong acid. uci.edu

For the Fmoc/tBu strategy, the standard cleavage reagent is trifluoroacetic acid (TFA). During this process, the acid-labile protecting groups (like tBu on serine) and the resin linker are cleaved, generating highly reactive carbocations. These cations can cause unwanted modifications to sensitive amino acid residues through alkylation. To prevent these side reactions, "scavengers" are added to the TFA to form a cleavage cocktail. thermofisher.com

Common scavengers include:

Water: To hydrolyze t-butyl cations.

Triisopropylsilane (TIS): A very effective cation scavenger, particularly for trapping trityl cations. uci.edu

Thioanisole: Used to protect tryptophan residues, though not present in this specific tetrapeptide.

1,2-Ethanedithiol (EDT): Also used for tryptophan protection.

For a simple peptide like this compound, which lacks highly sensitive residues like Cys, Met, or Trp, a simple cleavage cocktail is sufficient. A mixture of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) is typically effective. The cleavage reaction is usually performed at room temperature for 1-3 hours. peptide.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Cleavage Cocktailunfold_more | Composition (v/v)unfold_more | Primary Applicationunfold_more |

|---|---|---|

| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose for peptides without highly sensitive residues. Suitable for Gly-Phe-Ser-Pro. |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) | "Universal" cocktail for peptides containing multiple sensitive residues, including Arg, Cys, Met, Trp. |

| Reagent B peptide.com | TFA/Phenol/Water/TIS (88 : 5 : 5 : 2) | An "odorless" alternative to cocktails containing thiols, effective for most peptides. |

| Reagent R peptide.com | TFA/Thioanisole/EDT/Anisole (90 : 5 : 3 : 2) | Recommended for peptides with Arg(Pmc/Pbf) protecting groups. |

Solution-Phase Synthesis Techniques

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, especially for large-scale production of shorter peptides or for fragment condensation strategies. wikipedia.org In this classical approach, protected amino acids are coupled in an appropriate organic solvent, and the product of each step is isolated and purified before proceeding to the next. nih.gov

Fragment condensation is a powerful strategy that can be employed in both solution-phase and solid-phase synthesis. wikipedia.org Instead of adding amino acids one by one, pre-synthesized peptide fragments are coupled together. For this compound, a plausible fragment condensation strategy would involve the synthesis of two dipeptide fragments, such as Boc-Gly-Phe-OH and H-Ser(tBu)-Pro-OtBu, which are then coupled together in solution.

This approach can be more efficient for longer peptides and can help overcome problems associated with "difficult sequences" that are prone to aggregation in stepwise SPPS. nih.gov The main challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide fragment. wikipedia.org To minimize this risk, the fragment should ideally have a C-terminal glycine or proline, as these amino acids are not chiral (glycine) or are resistant to racemization (proline). The coupling of a fragment ending in serine, for example, would require the use of low-racemization coupling reagents (e.g., carbodiimides with additives like OxymaPure) and carefully controlled reaction conditions. acs.org Recent advances, such as isonitrile-mediated ligations, have also been explored for efficient fragment coupling on solid supports. nih.govpnas.org

Challenges and Advantages in Solution-Phase Synthesis of Oligopeptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach that remains relevant, particularly for the large-scale production of peptides. uoi.grmdpi.com Unlike solid-phase synthesis where the growing peptide chain is anchored to a resin, solution-phase synthesis involves carrying out all reactions in a homogeneous solution. chemicalbook.com

Advantages:

One of the primary advantages of solution-phase synthesis is its scalability. mdpi.com Because the reactions occur in a homogeneous environment, it is generally easier to scale up for industrial production compared to solid-phase methods, which can be limited by resin loading capacity. mdpi.com This method can also offer more precise control over reaction conditions, which may lead to higher yields and fewer side reactions, especially for shorter peptides. mdpi.comchemicalbook.com The full contact between reactants in a solution can lead to faster reaction rates. chemicalbook.com

Challenges:

Another challenge is the potential for aggregation of the peptide chain, particularly with certain sequences, making them difficult to handle and purify. mdpi.com Furthermore, the synthesis of long-chain peptides can be particularly arduous, with increasing difficulties in ensuring purity and biological activity. chemicalbook.com

| Aspect | Advantages of Solution-Phase Synthesis | Challenges of Solution-Phase Synthesis |

| Scalability | Readily scalable for large-scale and industrial production. mdpi.com | - |

| Reaction Kinetics | Homogeneous reaction system allows for full contact of reactants and potentially faster reaction rates. chemicalbook.com | - |

| Control | Offers precise control over reaction conditions. mdpi.com | Difficult to manage for long and complex peptide sequences. chemicalbook.com |

| Purification | - | Requires complex and time-consuming purification after each step, leading to potential product loss. mdpi.comchemicalbook.com |

| Yield | Can lead to higher yields for shorter, less complex peptides. mdpi.com | Cumulative product loss during multi-step purification can significantly lower the overall yield. chemicalbook.com |

| Aggregation | - | Peptide intermediates can be prone to aggregation, complicating handling and purification. mdpi.com |

Enzymatic Synthesis of this compound and Analogues

Enzymatic peptide synthesis has emerged as a powerful and environmentally friendly alternative to purely chemical methods. This approach utilizes enzymes as catalysts to form peptide bonds, offering high stereoselectivity and milder reaction conditions. researchgate.netnih.gov

Several classes of enzymes can be employed for the synthesis of oligopeptides. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions to catalyze their formation. researchgate.net This can be achieved through either thermodynamically or kinetically controlled synthesis. Serine proteases (e.g., α-chymotrypsin, trypsin, subtilisin) and cysteine proteases (e.g., papain) are commonly used for this purpose. researchgate.net For the synthesis of proline-containing peptides, specific enzymes like prolyl aminopeptidases and proline-specific endopeptidases are of particular interest. nih.govresearchgate.net

Non-ribosomal peptide synthetases (NRPSs) are another class of enzymes that naturally produce a wide array of peptides in bacteria and fungi. nih.gov These large, multi-domain enzymes can be engineered to produce specific peptide sequences.

The efficiency and specificity of enzymatic peptide synthesis can be significantly improved through enzyme screening and engineering. nih.gov Screening of microbial diversity can identify novel enzymes with desired catalytic properties. nih.gov Once a suitable enzyme is identified, its properties can be further enhanced through protein engineering techniques such as site-directed mutagenesis and directed evolution. acs.orgfrontiersin.org

For instance, the catalytic serine residue in some proteases has been mutated to cysteine to create "peptiligases" with dramatically increased peptide ligase activity and reduced hydrolytic activity. researchgate.net Computational design and site-directed engineering have been used to broaden the substrate scope of enzymes, allowing for the synthesis of a wider range of peptide sequences. frontiersin.org Engineered enzymes can also exhibit improved stability in organic solvents or at higher temperatures, further expanding their utility in synthesis. frontiersin.org

| Enzyme Class | Mechanism/Strategy | Potential Application for Gly-Phe-Ser-Pro Synthesis |

| Serine/Cysteine Proteases | Kinetically or thermodynamically controlled peptide bond formation. researchgate.net | Could be used to couple amino acid esters or peptides sequentially. Specificity of the enzyme for the P1 and P1' positions would be critical. |

| Proline-Specific Peptidases | Specifically recognize and cleave or synthesize peptide bonds involving proline. nih.govresearchgate.net | Highly relevant for the formation of the seryl-proline bond. Proline-specific endopeptidases could potentially catalyze the ligation of a Gly-Phe-Ser fragment to a proline derivative. researchgate.net |

| Engineered Ligases (e.g., Peptiligase, Omniligase) | Engineered proteases with enhanced ligase activity and reduced hydrolase activity. researchgate.netfrontiersin.org | Could offer high efficiency and broad substrate scope for the stepwise or fragment condensation synthesis of the tetrapeptide. frontiersin.org |

| Non-Ribosomal Peptide Synthetases (NRPSs) | Modular enzymatic assembly line for peptide synthesis. nih.gov | Engineering of NRPS modules could, in principle, be used to produce the target peptide, though this is a more complex approach. acs.org |

Control of Chirality and Avoidance of Racemization During Synthesis

Maintaining the stereochemical integrity of the constituent amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. rsc.orgpeptideweb.comnih.gov Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-forms, is a significant risk during chemical peptide synthesis, particularly during the activation of the carboxylic acid group for peptide bond formation. nih.govfrontiersin.org

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily lose the chirality at the α-carbon. researchgate.net Several factors can influence the extent of racemization, including the type of coupling reagent, the presence of additives, the nature of the amino acid protecting groups, and the reaction conditions (e.g., base, solvent). researchgate.netfrontiersin.org

To control chirality and minimize racemization, several strategies are employed:

Use of Racemization-Suppressing Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used in conjunction with coupling reagents like carbodiimides. uoi.grfrontiersin.org These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. frontiersin.org

Choice of Coupling Reagents: Some coupling reagents are inherently more likely to cause racemization than others. The selection of an appropriate coupling reagent is therefore crucial. researchgate.net

Protecting Group Strategy: The type of protecting group on the N-terminus of the amino acid can influence the rate of racemization. For example, the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups can have different effects on racemization depending on the specific amino acid and coupling conditions. researchgate.net

Careful Control of Reaction Conditions: The presence of excess base can promote racemization, so careful control of the stoichiometry and type of base used is important. frontiersin.org

Purification Strategies for Synthetic this compound

Following the synthesis of this compound, the crude product will contain the desired peptide along with various impurities, such as truncated or deletion sequences, byproducts from side reactions, and residual reagents and protecting groups. researchgate.net Therefore, a robust purification strategy is essential to obtain a highly pure final product.

The most widely used and effective method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netacs.orgfrontiersin.org This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used for elution. researchgate.net The more hydrophobic a peptide is, the more strongly it will interact with the stationary phase and the later it will elute.

Flash chromatography is another purification technique that can be used, particularly for a preliminary cleanup of the crude peptide before final polishing by HPLC. researchgate.net It utilizes larger stationary phase particles than HPLC, allowing for higher sample loading capacity, though with lower resolution. researchgate.net

Other chromatographic techniques that can be employed for peptide purification include:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge.

Size-Exclusion Chromatography (SEC): Separates peptides based on their size.

The choice of purification strategy will depend on the physicochemical properties of the peptide, the nature and quantity of impurities, and the desired final purity.

| Purification Technique | Principle of Separation | Application for Gly-Phe-Ser-Pro |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity researchgate.net | Primary and most effective method for high-resolution purification. acs.orgfrontiersin.org |

| Flash Chromatography | Hydrophobicity (lower resolution than HPLC) researchgate.net | Useful for initial cleanup of large quantities of crude peptide to reduce the burden on subsequent HPLC steps. researchgate.net |

| Ion-Exchange Chromatography (IEX) | Net Charge frontiersin.org | Can be used as an orthogonal purification step if RP-HPLC is insufficient to remove certain impurities. |

| Size-Exclusion Chromatography (SEC) | Molecular Size frontiersin.org | Generally more suitable for larger peptides and proteins, but can be used to remove very large or very small impurities. |

Enzymatic Interactions and Biotransformation Pathways of Glycyl L Phenylalanyl L Seryl L Proline

Substrate Specificity and Kinetic Studies with Proteases and Peptidases

The enzymatic degradation of Glycyl-L-phenylalanyl-L-seryl-L-proline can be initiated by several classes of enzymes, including endopeptidases and exopeptidases, each with distinct cleavage specificities.

Endopeptidases, or proteinases, cleave peptide bonds within the interior of a polypeptide chain. researchgate.net The susceptibility of this compound to these enzymes depends on their recognition of specific amino acid residues within the sequence.

Two primary internal cleavage sites exist within the tetrapeptide: the Phenylalanyl-Seryl (Phe-Ser) bond and the Seryl-Prolyl (Ser-Pro) bond.

Cleavage of the Phe-Ser Bond: Serine proteases like chymotrypsin (B1334515) exhibit a strong preference for cleaving peptide bonds on the carboxyl side of large hydrophobic or aromatic amino acid residues, such as Phenylalanine (Phe). nih.govemorychem.science Therefore, it is anticipated that chymotrypsin-like enzymes would hydrolyze the Phe-Ser bond, yielding the dipeptides Gly-Phe and Ser-Pro.

Cleavage of the Ser-Pro Bond: The peptide bond C-terminal to a proline residue is a specific target for a distinct class of endopeptidases known as prolyl endopeptidases (PEPs) or post-proline cleaving enzymes (PPCEs). pnas.orgnih.gov These enzymes, which are typically serine proteases, recognize the proline residue at the P1 position and cleave the Ser-Pro bond. nih.govnih.gov This action would result in the formation of the tripeptide Gly-Phe-Ser and a free Proline amino acid. The activity of PEPs is often restricted to smaller peptides, typically those less than 30 amino acids in length, making the tetrapeptide a suitable potential substrate. pnas.org

| Enzyme Class | Example Enzyme | Cleavage Site | Predicted Products |

|---|---|---|---|

| Serine Protease | Chymotrypsin-like | Gly-Phe-|-Ser-Pro | Glycyl-L-phenylalanine & L-Seryl-L-proline |

| Prolyl Endopeptidase (PEP) | Prolyl Oligopeptidase (POP) | Gly-Phe-Ser-|-Pro | Glycyl-L-phenylalanyl-L-serine & L-proline |

Exopeptidases catalyze the hydrolysis of peptide bonds at the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases) of a polypeptide chain. researchgate.net

Aminopeptidase (B13392206) Activity: Aminopeptidases sequentially remove single amino acids from the N-terminus. mdpi.com The N-terminal residue of the subject peptide is Glycine (B1666218) (Gly). Certain aminopeptidases show a preference for N-terminal glycine residues. nih.govnih.gov The action of such an enzyme would lead to the stepwise release of Glycine, followed by Phenylalanine, Serine, and finally Proline, resulting in complete hydrolysis of the tetrapeptide. Dipeptidyl aminopeptidases, which remove N-terminal dipeptides, could also act on the peptide if their specificity matches the N-terminal sequence. nih.gov

Carboxypeptidase Activity: Carboxypeptidases remove amino acids from the C-terminus. wikipedia.orgtaylorandfrancis.com However, the peptide bond involving the imino nitrogen of proline is often resistant to cleavage by common carboxypeptidases like carboxypeptidase A and B. rsc.org Specialized enzymes, such as prolyl carboxypeptidase (a serine carboxypeptidase), are required to cleave the C-terminal residue when the penultimate amino acid is proline (the -Pro-Xaa motif). wikipedia.orgmdpi.com Therefore, while general carboxypeptidases would likely be inactive against this compound, prolyl carboxypeptidase could potentially cleave the terminal proline.

Prolidase (also known as peptidase D or Xaa-Pro dipeptidase) is a cytosolic manganese-dependent metalloenzyme with a highly specific function. wikipedia.org It is the only known dipeptidase in humans capable of hydrolyzing the peptide bond of dipeptides that have a proline or hydroxyproline (B1673980) residue at the C-terminus (Xaa-Pro/Hyp). nih.govnih.govresearchgate.net

Crucially, the substrate specificity of prolidase is restricted to dipeptides. wikipedia.orgnih.gov It does not act on larger peptides or proteins. Therefore, this compound is not a direct substrate for prolidase. Instead, prolidase acts in the terminal stage of degradation after the tetrapeptide has been cleaved by other enzymes. Specifically, if an endopeptidase such as chymotrypsin cleaves the Phe-Ser bond, it releases the dipeptide L-Seryl-L-proline. This dipeptide is an ideal substrate for prolidase, which would then hydrolyze it into its constituent amino acids, L-serine and L-proline. nih.gov This final step is essential for recycling proline for collagen synthesis and other metabolic processes. wikipedia.org

While primarily acting as a substrate for various peptidases, peptides can also function as modulators of enzyme activity, either through inhibition or activation. Proline-containing peptides, in particular, have been noted for their ability to exert regulatory effects. researchgate.netnih.gov

There is currently a lack of specific research demonstrating this compound as a direct inhibitor or activator of specific enzymes. However, based on general principles of enzyme-peptide interactions, several possibilities can be considered. The peptide could act as a competitive inhibitor for a protease if it binds to the active site but is cleaved very slowly or not at all, thereby blocking access for other substrates. Furthermore, some proline- and arginine-rich peptides have been shown to act as allosteric modulators of the proteasome, binding to sites other than the catalytic center to either inhibit or activate its function. acs.org It is plausible that this compound or its fragments could interact with allosteric sites on certain enzymes, but this remains a theoretical possibility requiring experimental validation.

Analysis of Biotransformation Products in In Vitro Biochemical Systems

The biotransformation of this compound in an in vitro system containing a mixture of proteases would yield a predictable set of smaller peptides and free amino acids. The specific products generated would depend on the types of enzymes present and their relative activities. Based on the enzymatic specificities discussed, several biotransformation pathways can be postulated.

Pathway 1 (Endopeptidase-driven, Phe-Ser cleavage): Initial cleavage by a chymotrypsin-like enzyme produces Gly-Phe and Ser-Pro . Subsequent hydrolysis of Gly-Phe by an aminopeptidase or dipeptidase yields Gly and Phe . The Ser-Pro fragment is hydrolyzed by prolidase to yield Ser and Pro . researchgate.net

Pathway 2 (Endopeptidase-driven, Ser-Pro cleavage): Initial cleavage by a prolyl endopeptidase results in the products Gly-Phe-Ser and free Pro . The tripeptide can then be further degraded by aminopeptidases to sequentially release Gly , Phe , and Ser .

Pathway 3 (Exopeptidase-driven): An aminopeptidase acts sequentially on the N-terminus, releasing Gly , then Phe , then Ser , and finally Pro , with the intermediate products being Gly-Phe-Ser-Pro → Phe-Ser-Pro → Ser-Pro → Pro.

| Enzymatic Pathway | Initial Cleavage Enzyme | Intermediate Products | Final Products (Amino Acids) |

|---|---|---|---|

| Pathway 1 (Phe-|-Ser Cleavage) | Chymotrypsin-like Endopeptidase | Gly-Phe, Ser-Pro | Glycine, Phenylalanine, Serine, Proline |

| Pathway 2 (Ser-|-Pro Cleavage) | Prolyl Endopeptidase | Gly-Phe-Ser, Pro | Glycine, Phenylalanine, Serine, Proline |

| Pathway 3 (N-terminal Cleavage) | Aminopeptidase | Phe-Ser-Pro, Ser-Pro, Pro | Glycine, Phenylalanine, Serine, Proline |

Methodologies for Identifying Enzyme-Peptide Interactions

A variety of advanced analytical techniques are employed to investigate the interactions between peptides like this compound and proteolytic enzymes. These methods are crucial for determining cleavage sites, substrate specificity, and reaction kinetics.

Mass Spectrometry (MS): This is a cornerstone technique for identifying protease cleavage sites and analyzing biotransformation products. nih.gov In a typical workflow, the peptide is incubated with a specific enzyme or a complex biological fluid. The resulting mixture is then analyzed, often using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.org By comparing the mass-to-charge ratios of the fragments with the parent peptide, precise cleavage sites can be identified. researchgate.net MS-based approaches allow for the direct identification of the biotransformation products listed in section 3.2. acs.org

Peptide Arrays: For high-throughput screening of enzyme specificity, peptide arrays are a powerful tool. nih.govwikipedia.org this compound, along with thousands of other distinct peptide sequences, can be immobilized on a solid surface, such as a glass slide. jpt.com This array is then incubated with a purified enzyme or cell lysate. Subsequent detection methods can identify which peptides on the array have been modified or cleaved by the enzyme, providing a comprehensive profile of substrate specificity. jpt.comnih.gov

Fluorescence-Based Assays: These assays are widely used for kinetic studies of protease activity. nih.gov One common approach uses a generic, heavily labeled fluorescent protein substrate like casein. aatbio.comabcam.com In its intact form, the fluorescence is quenched. Upon cleavage by a protease, the quenching is relieved, and the increase in fluorescence intensity is proportional to the enzyme's activity. tandfonline.comavantorsciences.com Alternatively, custom synthetic peptides can be designed with a fluorophore and a quencher on opposite sides of the predicted cleavage site (FRET substrates). Cleavage of the peptide separates the pair, leading to a measurable fluorescent signal, which allows for real-time monitoring of the specific enzymatic reaction. nih.gov

Role of this compound in Peptide Catabolism Research

Synthetic oligopeptides like this compound are instrumental in elucidating the substrate specificity and kinetic properties of various peptidases. researchgate.netnih.govnih.gov The presence of different amino acid residues and specific peptide bonds allows researchers to probe the mechanisms of enzymatic action. The proline residue at the C-terminus is particularly significant, as proline-containing peptides are often resistant to non-specific proteolysis, making them selective substrates for certain enzymes. wikipedia.org

The catabolism of this compound is not mediated by a single enzyme but rather involves a cascade of peptidases, each with distinct cleavage preferences. The primary enzymes implicated in its breakdown include exopeptidases, which cleave at the ends of the peptide chain, and endopeptidases, which act on internal peptide bonds.

Exopeptidase Action:

The initial breakdown of this compound in a biological system is likely initiated by exopeptidases.

Aminopeptidases: These enzymes sequentially remove amino acids from the N-terminus. However, the Gly-Phe bond might be cleaved at a slower rate by some general aminopeptidases. More specific enzymes, such as Dipeptidyl Peptidase IV (DPP-4) , are of particular interest. DPP-4 preferentially cleaves dipeptides from the N-terminus of peptides where the penultimate residue is proline or alanine (B10760859). researchgate.netnih.govwikipedia.org While the target peptide does not have a penultimate proline at the N-terminus, its breakdown products might become substrates.

Carboxypeptidases: These enzymes act on the C-terminal end of peptides. The C-terminal proline of this compound presents a challenge for many common carboxypeptidases, such as Carboxypeptidase A, which show a preference for hydrophobic C-terminal residues but are inhibited by proline in the final position. nih.govresearchgate.net However, a specific class of enzymes known as prolyl carboxypeptidases can cleave a C-terminal amino acid that is preceded by proline. wikipedia.org Additionally, Carboxypeptidase P , a proline-specific carboxypeptidase, has been identified and is known to play a role in the digestion of proline-containing peptides. wikipedia.org

Endopeptidase Action:

Following or in parallel with exopeptidase activity, endopeptidases can cleave internal peptide bonds.

Prolyl Endopeptidases (PREPs) , also known as prolyl oligopeptidases, are a key class of enzymes in the catabolism of proline-containing peptides. wikipedia.orgnih.gov These serine proteases cleave peptide bonds on the C-terminal side of proline residues within oligopeptides. wikipedia.orgnih.gov Therefore, a primary site of cleavage for PREP in this compound would be the Ser-Pro bond, releasing Glycyl-L-phenylalanyl-L-serine and L-proline. The substrate specificity of PREPs is generally restricted to peptides shorter than 30 amino acids. wikipedia.orgnih.gov

The interplay of these enzymes results in a stepwise degradation of the tetrapeptide into smaller fragments and ultimately into its constituent amino acids. For instance, the action of a prolyl endopeptidase would yield L-proline and the tripeptide Glycyl-L-phenylalanyl-L-serine. This tripeptide can then be further broken down by other peptidases.

The study of the degradation of this compound and similar synthetic peptides provides valuable insights into the regulation of bioactive peptides in the body, many of which are proline-rich and play crucial roles in physiological processes. Understanding the enzymes that catabolize these peptides is fundamental to developing therapeutic interventions for diseases where peptide regulation is dysfunctional.

Data Tables

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme Class | Specific Enzyme Example | Preferred Cleavage Site in this compound | Resulting Products |

| Endopeptidase | Prolyl Endopeptidase (PREP) | Ser-Pro | Glycyl-L-phenylalanyl-L-serine + L-proline |

| Exopeptidase | Dipeptidyl Peptidase IV (DPP-4) | Not a primary substrate, but acts on X-Pro dipeptides | - |

| Exopeptidase | Aminopeptidase P | Not a primary substrate, but acts on N-terminal amino acids of peptides with penultimate proline | - |

| Exopeptidase | Carboxypeptidase P | Seryl-L-proline (cleaving the C-terminal Proline) | Glycyl-L-phenylalanyl-L-serine + L-proline |

Table 2: Potential Biotransformation Products of this compound

| Product | Precursor | Generating Enzyme(s) |

| Glycyl-L-phenylalanyl-L-serine | This compound | Prolyl Endopeptidase, Carboxypeptidase P |

| L-proline | This compound | Prolyl Endopeptidase, Carboxypeptidase P |

| Glycyl-L-phenylalanine | Glycyl-L-phenylalanyl-L-serine | General Peptidases |

| L-serine | Glycyl-L-phenylalanyl-L-serine | General Peptidases |

| L-glycine | Glycyl-L-phenylalanine | Dipeptidases |

| L-phenylalanine | Glycyl-L-phenylalanine | Dipeptidases |

Conformational Analysis and Structural Dynamics Research of Glycyl L Phenylalanyl L Seryl L Proline

Theoretical and Computational Approaches for Conformational Prediction of Glycyl-L-phenylalanyl-L-seryl-L-proline

The three-dimensional structure of a peptide is critical to its biological function. For this compound, a tetrapeptide, a multitude of conformations are possible due to the rotational freedom around various single bonds. Understanding the preferred conformations requires sophisticated theoretical and computational methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and atoms. For this compound, MD simulations can provide insights into the conformational landscape of the peptide in different environments, such as in a vacuum or in an aqueous solution. These simulations model the interactions between the atoms of the peptide and the surrounding solvent molecules, allowing researchers to observe how the peptide folds and moves over time.

Conformational Space Exploration and Energy Landscapes

The conformational space of a peptide refers to the entire set of possible three-dimensional arrangements of its atoms. For a tetrapeptide like this compound, this space is vast. Exploring this space systematically is crucial for identifying the low-energy conformations that are most likely to be populated.

Various computational techniques are used to explore the conformational space, often in conjunction with energy calculations. These methods can include systematic grid searches, random sampling methods like Monte Carlo simulations, and more advanced techniques that combine elements of both. The results of these explorations are often visualized as an energy landscape, where the conformational energy is plotted against the conformational coordinates. The valleys in this landscape correspond to stable, low-energy conformations, while the peaks represent high-energy transition states. Studies on other peptides, such as the pentapeptide Arg-Pro-Pro-Gly-Phe, have successfully used methods of theoretical conformational analysis to identify low-energy conformations and estimate the energy of intra- and inter-residue interactions. bsu.edu.az

Influence of Individual Amino Acid Residues on Tetrapeptide Conformation

Role of Phenylalanine in Aromatic Interactions

The phenylalanine residue, with its bulky and hydrophobic phenyl side chain, plays a significant role in shaping the conformation of the tetrapeptide. The aromatic ring of phenylalanine can participate in several types of non-covalent interactions, which can stabilize specific folded structures.

One of the most important interactions involving phenylalanine is the aromatic stacking interaction , where the phenyl ring of one phenylalanine residue interacts with the aromatic ring of another nearby aromatic residue. While this compound contains only one phenylalanine, this residue can still engage in aromatic interactions with other parts of the peptide or with other molecules.

Another crucial interaction is the cation-π interaction , where the electron-rich face of the phenyl ring interacts favorably with a nearby cation. researchgate.netresearchgate.net In the context of a peptide, this cation could be a protonated amino group or a metal ion. These interactions can significantly influence the local conformation around the phenylalanine residue. nih.govnih.gov Furthermore, the hydrophobic nature of the phenylalanine side chain will generally favor its burial within the core of a folded peptide structure when in an aqueous environment, driving the peptide to adopt a more compact conformation.

| Interaction Type | Description | Potential Impact on Gly-Phe-Ser-Pro Conformation |

|---|---|---|

| Aromatic Stacking | Interaction between the π-systems of aromatic rings. | Can promote interactions with other aromatic molecules or specific intramolecular folds if other aromatic groups are present. |

| Cation-π Interaction | Electrostatic interaction between the electron-rich aromatic ring and a cation. | Could stabilize conformations where the phenyl ring is in proximity to a positively charged group. |

| Hydrophobic Interactions | Tendency of the nonpolar side chain to avoid contact with water. | Drives the folding of the peptide to sequester the phenylalanine side chain in a non-polar environment. |

Impact of Serine Hydroxyl Group on Hydrogen Bonding

The serine residue contains a hydroxyl (-OH) group in its side chain, which is capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. This ability to form hydrogen bonds provides a significant stabilizing force for specific peptide conformations.

The serine hydroxyl group can form intramolecular hydrogen bonds with the peptide backbone or with the side chains of other amino acid residues. For instance, the hydroxyl group can donate a hydrogen bond to a backbone carbonyl oxygen or accept a hydrogen bond from a backbone amide proton. nih.gov These interactions can lead to the formation of stable turn structures. nih.gov In some cases, the serine side-chain hydroxyl group can form a hydrogen bond with the protein backbone in a way that mimics the structure of proline, which can be particularly relevant in tight turns.

The ability of the serine hydroxyl group to form hydrogen bonds is also crucial for the peptide's interaction with water and other polar molecules in its environment. The presence of this polar group on the peptide's surface can enhance its solubility and influence its interactions with biological targets. researchgate.netuic.edu

| Hydrogen Bond Type | Donor/Acceptor Role of Serine -OH | Potential Bonding Partner in Gly-Phe-Ser-Pro |

|---|---|---|

| Intramolecular | Donor | Backbone carbonyl oxygen of Gly, Phe, or Pro |

| Intramolecular | Acceptor | Backbone amide proton of Phe, Ser, or Pro |

| Intermolecular | Donor or Acceptor | Water molecules, other polar solvent molecules |

Conformational Constraints Imposed by the Proline Pyrrolidine (B122466) Ring and Cis-Trans Isomerism

The presence of a proline residue at the C-terminus of this compound introduces significant and unique conformational constraints that dictate the peptide's three-dimensional structure. Unlike other amino acids, the side chain of proline is a five-membered pyrrolidine ring formed by a covalent bond between the α-carbon and the backbone nitrogen atom. This cyclic structure severely restricts the rotation around the N-Cα bond, limiting the backbone dihedral angle phi (φ) to a narrow range, typically between -60° and -75°.

A defining characteristic of the proline residue is the potential for cis-trans isomerism about the peptide bond preceding it—in this case, the seryl-proline (Ser-Pro) bond. For most peptide bonds (X-nonPro), the trans conformation (ω ≈ 180°) is overwhelmingly favored due to steric hindrance, with the cis form (ω ≈ 0°) being about 2.5 kcal/mol higher in energy. nih.gov However, for an X-Pro bond, the energy difference between the cis and trans isomers is much smaller, approximately 0.5 kcal/mol, leading to a significant population of the cis isomer in equilibrium. nih.govnih.gov Consequently, in solution, this compound is expected to exist as a mixture of two distinct conformational isomers, differing in the geometry of the Ser-Pro peptide bond. The interconversion between these states is a slow process on the NMR timescale. nih.govstackexchange.com

Spectroscopic Techniques for Studying Solution-State Conformation

The solution-state structure of this compound is not static but exists as an ensemble of interconverting conformers. Spectroscopic techniques are essential for characterizing this dynamic conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Sidechain Dihedrals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-level information on peptide conformation in solution. nih.gov Due to the slow interconversion between the cis and trans isomers of the Ser-Pro peptide bond, separate and distinct sets of resonance signals are typically observed in the ¹H and ¹³C NMR spectra for each isomer. nih.govnih.gov

The most direct indicators of cis-trans isomerism are the chemical shifts of the proline Cβ and Cγ carbons. The difference between these chemical shifts (Δβγ) is a reliable marker: in model peptides, a larger difference is characteristic of the trans isomer, while a smaller difference indicates the cis isomer. nih.gov

Table 1: Typical ¹³C NMR Chemical Shift Ranges (in ppm) for Proline Residues in Peptides, Indicating Cis/Trans Isomerism.

| Proline Atom | Trans Isomer (ppm) | Cis Isomer (ppm) |

|---|---|---|

| Cα | ~61-63 | ~61-63 |

| Cβ | ~31-33 | ~33-35 |

| Cγ | ~27-29 | ~24-26 |

| Cδ | ~49-51 | ~51-53 |

Note: These are typical ranges derived from studies on various proline-containing peptides and may vary for the specific Gly-Phe-Ser-Pro sequence.

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space distance constraints to differentiate between the isomers. For the Ser-Pro bond, a strong NOE correlation between the α-proton of Serine (Hα_i) and the α-proton of Proline (Hα_i+1) is indicative of a cis conformation, whereas a strong NOE between the Hα of Serine and the δ-protons of Proline (Hδ_i+1) confirms a trans conformation. Further analysis of vicinal coupling constants (e.g., ³J_HNHα) and the temperature dependence of amide proton chemical shifts can provide information on backbone dihedral angles and the presence of intramolecular hydrogen bonds. nih.gov

Vibrational Spectroscopy (IR and VCD) for Amide Conformational States

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Vibrational Circular Dichroism (VCD), are sensitive to the conformational states of the peptide backbone. These methods probe the vibrational modes of the amide groups, particularly the Amide I (mainly C=O stretching) and Amide II (N-H bending and C-N stretching) bands.

Circular Dichroism (CD) for Secondary Structure Propensities

Electronic Circular Dichroism (CD) spectroscopy in the far-UV region (typically 190-250 nm) is a widely used technique to assess the secondary structure content of peptides and proteins. The CD spectrum arises from the differential absorption of circularly polarized light by the chiral peptide bonds arranged in ordered structures.

For a short tetrapeptide like this compound, which is unlikely to form stable α-helices or β-sheets, the CD spectrum is often indicative of less regular structures. Common conformations for short proline-containing peptides include β-turns and random coil or polyproline II (PPII) type structures. gla.ac.uk

Table 2: Characteristic Far-UV CD Spectral Features for Common Peptide Secondary Structures.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| β-Turn (Type I/II) | Negative band ~205-215 nm, Positive band ~190 nm |

| Polyproline II (PPII) | Strong negative band ~206 nm, Weak positive band ~228 nm |

| Random Coil | Strong negative band ~198 nm |

Note: The observed spectrum for Gly-Phe-Ser-Pro would be a population-weighted average of all existing conformers in solution.

The presence of the phenylalanine aromatic side chain can also contribute to the CD signal in the near-UV region (250-300 nm), providing information about the local environment and conformational restrictions of the Phe residue. mdpi.com

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial non-covalent interactions that stabilize specific folded conformations in peptides. In this compound, several potential hydrogen bond donors and acceptors exist. The donors include the backbone amide N-H protons of Phe and Ser, while the acceptors are the backbone carbonyl oxygens of Gly, Phe, and Ser. Additionally, the hydroxyl group (-OH) on the side chain of the serine residue can act as both a hydrogen bond donor and acceptor.

The formation of an intramolecular hydrogen bond network can lead to compact, folded structures such as β-turns. For instance, a β-turn could be stabilized by a hydrogen bond between the carbonyl oxygen of Glycine (B1666218) and the amide proton of Proline's C-terminal carboxyl group (if amidated) or by interactions involving the Serine side chain. Computational studies on tripeptides like Pro-Ala-Pro and Pro-Phe-Pro have shown that a network of hydrogen bonds leads to very compact structures, with seven-membered rings formed by hydrogen bonds being particularly stable. nih.gov The presence of such hydrogen bonds can be inferred experimentally from NMR data, specifically through the low temperature dependence of the chemical shifts of the involved amide protons. nih.govrsc.org These interactions are critical in reducing the conformational flexibility of the peptide and pre-organizing it into a bioactive structure. nih.govresearchgate.net

Exploration of Biological Roles and Molecular Mechanisms Non Clinical Focus

Investigation of its Presence and Generation within Natural Peptide Pools or Protein Fragments

There is currently no scientific evidence to suggest that Glycyl-L-phenylalanyl-L-seryl-L-proline exists as a naturally occurring peptide or as a fragment of a larger protein. While its constituent amino acids—glycine (B1666218), phenylalanine, serine, and proline—are all common proteinogenic amino acids, the specific sequence Gly-Phe-Ser-Pro has not been identified in endogenous peptide pools or as a product of protein hydrolysis in the available scientific literature. Peptides of this nature can be derived from the breakdown of larger proteins.

Mechanistic Studies of Molecular Recognition and Binding in In Vitro Systems

Due to the lack of research on this specific tetrapeptide, there are no mechanistic studies detailing its molecular recognition and binding in in vitro systems.

Interactions with Specific Receptors or Enzymes

There is no information available regarding the interaction of this compound with any specific receptors or enzymes. The unique cyclic structure of proline can influence the conformation of peptides, potentially facilitating interactions with specific binding sites, but this has not been studied for this particular sequence.

Ligand-Binding Assays and Affinity Determination

No ligand-binding assays have been performed, and consequently, there is no data on the binding affinity of this compound for any biological target.

Role as a Precursor or Metabolite in Defined Biochemical Cascades

The metabolic fate of this compound is unknown. It is plausible that if introduced into a biological system, it would be hydrolyzed by peptidases into its constituent amino acids. These individual amino acids could then enter their respective metabolic pathways. For example, proline can be synthesized from glutamate (B1630785) and ornithine, and its catabolism is linked to the generation of reactive oxygen species. nih.govnih.govfrontiersin.org Glutamate, a precursor for proline biosynthesis, is central to nitrogen recycling processes. nih.gov

Modulation of Cellular Pathways at a Molecular Level (e.g., protein folding, enzymatic regulation)

There is no research on how this compound might modulate cellular pathways. The presence of proline can significantly impact protein folding due to its rigid structure, often inducing turns in the peptide backbone. wikipedia.orgnih.gov The cis-trans isomerization of the peptide bond preceding a proline residue is a slow process that can be a rate-limiting step in protein folding. wikipedia.org

Research into its Potential as a Signaling Molecule in Controlled Biological Experiments

There are no controlled biological experiments investigating the potential of this compound as a signaling molecule. While some small peptides are known to act as signaling molecules, this has not been explored for this specific tetrapeptide. Proline itself can act as a signaling molecule, particularly in plants where it is involved in stress responses. scienceopen.comnih.gov

Applications in Chemical Biology and Advanced Research Tools

Utilization in Peptide Libraries for Screening Biochemical Interactions

Peptide libraries are powerful tools for discovering novel ligands for a vast array of biological targets, including receptors, enzymes, and antibodies. Incorporating sequences like Glycyl-L-phenylalanyl-L-seryl-L-proline into these libraries allows researchers to probe specific types of molecular interactions.

The design of peptide libraries, including those containing tetrapeptides, is guided by principles aimed at maximizing chemical diversity while retaining relevance to the biological target. The goal is to explore a vast sequence space to identify peptides with high affinity and specificity. Common strategies include the creation of overlapping, alanine (B10760859) scanning, and positional scanning libraries. genscript.com

Combinatorial Approach: In a tetrapeptide library built around a core sequence like Gly-Phe-Ser-Pro, each position can be systematically varied. For instance, the Phenylalanine residue might be substituted with other aromatic or hydrophobic amino acids to probe the binding pocket's requirements. The Serine residue could be replaced with other polar or hydrogen-bonding amino acids.

Alanine Scanning: This method is used to determine the contribution of individual side chains to the peptide's activity. genscript.com By systematically replacing each amino acid in the Gly-Phe-Ser-Pro sequence with Alanine, the smallest chiral amino acid, researchers can identify residues critical for the interaction. A significant loss of activity upon substitution indicates a key residue. genscript.com

Positional Scanning: In this library format, one position is fixed with a specific amino acid, while the other positions contain a mixture of amino acids. By screening multiple libraries, each with a different fixed position, the optimal amino acid for each position in the sequence can be determined.

Structural Scaffolding: The inclusion of Proline introduces a conformational constraint, often inducing a β-turn structure. This is a crucial design element, as many protein-protein interactions are mediated by such turns. Libraries can be designed to explore variations of the turn-inducing sequence to optimize binding.

Table 1: Example of an Alanine Scanning Library Design for Gly-Phe-Ser-Pro

| Original Sequence | Position 1 Substituted | Position 2 Substituted | Position 3 Substituted | Position 4 Substituted |

| Gly-Phe-Ser-Pro | Ala -Phe-Ser-Pro | Gly-Ala -Ser-Pro | Gly-Phe-Ala -Pro | Gly-Phe-Ser-Ala |

High-throughput screening (HTS) is essential for interrogating large peptide libraries to find active sequences or "hits". rsc.org These methodologies allow for the rapid and automated testing of thousands to millions of compounds. rsc.orgnih.gov

One-Bead-One-Compound (OBOC) Libraries: This technique involves synthesizing a vast library where each resin bead carries a unique peptide sequence. nih.gov The library of beads is incubated with a fluorescently labeled target protein. Beads that bind the target can be physically isolated, often using fluorescence-activated cell sorting (FACS), and the peptide sequence on the "hit" bead is then determined. nih.gov

Phage Display: In this biological approach, a library of genes encoding different peptides is inserted into the DNA of bacteriophages. The phages then "display" the peptides on their coat proteins. The entire library of phages can be screened for binding to an immobilized target in a process called biopanning. Unbound phages are washed away, and the bound phages are eluted, amplified, and sequenced to identify the binding peptide.

Fluorescence-Activated Cell Sorting (FACS): For cell-based libraries, FACS is a powerful screening tool. nih.gov Cells displaying a peptide library can be incubated with a fluorescent target. The FACS instrument then separates individual cells based on their fluorescence, isolating those that have bound the target. nih.gov This method was successfully used to screen a library of over 10^6 mutants to find a variant with significantly higher catalytic efficiency. nih.gov

Table 2: Comparison of High-Throughput Screening Methodologies

| Methodology | Principle | Library Size | Throughput | Key Advantage |

| OBOC | Each bead displays a unique peptide; screened with a labeled target. nih.gov | 10^5 - 10^7 | High | Direct identification of the chemical compound. |

| Phage Display | Peptides are expressed on the surface of bacteriophages. | 10^7 - 10^11 | Very High | Large library sizes and direct link between phenotype and genotype. |

| FACS-Based | Cells displaying peptides are sorted based on fluorescence after binding a labeled target. nih.gov | 10^6 - 10^8 | Very High | Allows for quantitative screening and sorting of live cells. nih.gov |

Development as a Substrate for Novel Enzyme Assays

The specific sequence of this compound can be recognized and cleaved by certain proteases. This property allows for its development as a specific substrate in enzyme assays designed to measure the activity of these enzymes, particularly those involved in proline-specific cleavage.

To create a useful tool for enzyme assays, the peptide must be modified to produce a detectable signal upon cleavage. This is typically achieved by attaching chromogenic or fluorogenic groups.

FRET Substrates: A common strategy is to create a Fluorescence Resonance Energy Transfer (FRET) substrate. A fluorescent donor (fluorophore) is attached to one end of the peptide, and a quencher molecule is attached to the other. In the intact peptide, the quencher is close enough to the fluorophore to absorb its emitted energy, resulting in low fluorescence. When a protease cleaves the peptide backbone, the fluorophore and quencher separate, leading to a measurable increase in fluorescence.

Chromogenic Substrates: Alternatively, a chromogenic group, such as p-nitroaniline (pNA), can be attached to the C-terminus of the peptide. Upon enzymatic cleavage, the colorless pNA is released and becomes yellow, which can be quantified by measuring its absorbance with a spectrophotometer.

The choice of fluorophore and quencher is critical for assay sensitivity. Pairs are selected based on the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

Table 3: Common Fluorophore/Quencher Pairs for FRET Substrate Design

| Fluorophore (Donor) | Quencher (Acceptor) | Typical Application |

| MOCAc (7-methoxycoumarin-4-yl)acetyl | Dnp (2,4-dinitrophenyl) | Metalloproteinase and Cathepsin assays. peptide.co.jp |

| Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | General protease assays. |

| Abz (2-Aminobenzoyl) | EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) | Cysteine and serine protease assays. peptide.co.jp |

Once a suitable substrate is designed, it can be used to develop kinetic assays to characterize protease activity. These assays are fundamental for understanding enzyme mechanisms and for screening potential inhibitors. nih.gov

The assay involves incubating the enzyme with varying concentrations of the Gly-Phe-Ser-Pro-based substrate and monitoring the rate of product formation (e.g., increase in fluorescence) over time. This data allows for the determination of key kinetic parameters:

Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of its maximum value (V_max). It is an indicator of the affinity of the enzyme for the substrate.

Catalytic Constant (k_cat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Catalytic Efficiency (k_cat/K_m): This ratio is a measure of how efficiently an enzyme converts a substrate into a product.

The presence of a proline residue is significant. Some proteases, like prolidase, specifically cleave the peptide bond preceding proline. nih.gov The kinetics of such cleavage can be complex, as the rate can be limited by the cis-trans isomerization of the X-Pro peptide bond. nih.gov Studies have shown that some proline-specific proteases have an absolute requirement for the trans form of the peptide bond. nih.gov Kinetic assays using a Gly-Phe-Ser-Pro substrate would be crucial for characterizing such enzymes. nih.gov

Table 4: Key Parameters in Enzyme Kinetic Assays

| Parameter | Description | Significance |

| V_max | The maximum rate of the enzymatic reaction. | Indicates the catalytic potential of the enzyme under saturating substrate conditions. |

| K_m | Substrate concentration at ½ V_max. | Reflects the affinity of the enzyme for the substrate (lower K_m means higher affinity). |

| k_cat | Turnover number (V_max / [Enzyme]). | Measures the catalytic rate per enzyme active site. |

| k_cat/K_m | Catalytic efficiency. | Provides a measure of the overall efficiency and substrate specificity of the enzyme. |

Peptidomimetic Design and Synthesis Based on this compound

While peptides are excellent tools for discovery, their use as therapeutic agents is often limited by poor metabolic stability (susceptibility to proteolysis) and low bioavailability. nih.gov Peptidomimetics are small molecules designed to mimic the essential structural features of a peptide, thereby retaining its biological activity while overcoming its limitations. nih.govlongdom.org The sequence Gly-Phe-Ser-Pro can serve as a starting point for the rational design of such mimetics. upc.edu

The design process begins by identifying the key amino acid residues responsible for the biological effect, known as the pharmacophore. nih.gov The goal is then to create a non-peptide scaffold that presents these key side chains in the same three-dimensional orientation as the original peptide. nih.gov

Backbone Modification: The peptide bonds, which are susceptible to cleavage by proteases, can be replaced with more stable isosteres (e.g., reduced amide bonds, thioamides).

Conformational Constraint: The flexibility of a linear peptide can be reduced to lock it into its bioactive conformation. The Proline in the Gly-Phe-Ser-Pro sequence already provides a degree of constraint. This can be further enhanced by cyclization or by incorporating building blocks that mimic β-turns. researchgate.net Thiazolidine-based structures, for example, have been designed as dipeptide mimetics that induce β-turn conformations. researchgate.net

Side Chain Modification: The side chains of Phenylalanine and Serine can be modified or replaced with non-natural functional groups to enhance binding affinity, selectivity, or pharmacokinetic properties.

Scaffold Hopping: A more advanced approach involves completely replacing the peptide backbone with a different chemical scaffold (e.g., a heterocyclic ring system) while retaining the critical side-chain functionalities in the correct spatial arrangement. nih.gov

The design of peptidomimetics often integrates computational modeling with synthetic chemistry to create small molecules with improved drug-like properties based on the structural information derived from the parent peptide. nih.gov

Table 5: Strategies in Peptidomimetic Design

| Strategy | Approach | Goal |

| Backbone Isosteres | Replace amide bonds with non-hydrolyzable linkages. | Increase stability against proteases. |

| Global Restriction | Introduce cyclic structures or rigid linkers. | Lock the molecule in its bioactive conformation, increasing affinity and selectivity. |

| β-Turn Mimetics | Use scaffolds (e.g., bicyclic templates) to mimic the β-turn structure often induced by Proline. nih.govresearchgate.net | Replicate a key structural motif for protein-protein interactions. researchgate.net |

| Scaffold Hopping | Replace the entire peptide backbone with a non-peptide framework. nih.gov | Improve overall pharmacokinetic properties (e.g., oral bioavailability). |

Rational Design of Conformationally Constrained Analogues

The rational design of conformationally constrained analogues of peptides is a cornerstone of medicinal chemistry, aiming to enhance biological activity, selectivity, and metabolic stability by reducing the peptide's inherent flexibility. The GFSP sequence, containing the rigid proline residue, naturally lends itself to such studies. Proline's cyclic side chain restricts the peptide backbone's phi (φ) torsion angle, often inducing turns or specific secondary structures.

Researchers design constrained analogues to lock the peptide into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target. For a sequence like GFSP, which can be found as a motif in larger bioactive peptides such as certain Bradykinin-Potentiating Peptides (BPPs), conformational constraint is key to mimicking or enhancing its interaction with targets like Angiotensin-Converting Enzyme (ACE). nih.govexpasy.orgbiosyn.com

Methods for inducing constraints in GFSP analogues include:

Cyclization: Creating a covalent bond between the N- and C-termini or between side chains to form a cyclic peptide. This dramatically reduces conformational freedom.

Introduction of Non-natural Amino Acids: Replacing a residue with a sterically hindered or modified amino acid (e.g., N-methylated amino acids, α,α-disubstituted amino acids) can restrict bond rotation.

Lactam Bridging: Forming an amide bond between the side chains of amino acids like aspartic acid and lysine (B10760008) if they were incorporated into the sequence.

The goal of these designs is to stabilize specific turn structures, such as β-turns or γ-turns, which are often critical for molecular recognition. The Pro-Ser or Phe-Ser junctions in the GFSP sequence are potential sites for inducing such turns.

Table 1: Strategies for Conformational Constraint of GFSP Analogues

| Constraint Strategy | Position of Modification in GFSP | Expected Outcome |

| Main-chain cyclization | Between N-terminal Gly and C-terminal Pro | Stabilizes a specific turn conformation, enhances proteolytic resistance. |

| Side-chain to side-chain cyclization | Introduction of flanking residues (e.g., Asp/Lys) | Creates a constrained loop mimicking a bioactive epitope. |

| N-methylation | At Phe or Ser residue | Restricts amide bond rotation, can favor cis/trans isomers. |

| α-carbon substitution | At Gly residue (e.g., replacement with Aib) | Induces a helical or turn conformation. |

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like GFSP relates to its biological activity. These studies involve systematically modifying the peptide's structure and observing the corresponding changes in its function. While GFSP itself is not a widely recognized standalone bioactive molecule, its sequence is relevant as a fragment of larger peptides, such as inhibitors of ACE. expasy.orgbiosyn.com In this context, SAR studies on GFSP-containing peptides elucidate the role of each amino acid.

Key modifications and their implications in SAR studies include:

Alanine Scanning: Each amino acid in the GFSP sequence is systematically replaced with alanine to determine its contribution to binding affinity and activity. Replacing Phenylalanine, for instance, would likely disrupt hydrophobic interactions, while replacing Serine could eliminate a key hydrogen bond.

Positional Substitution: The effect of altering the sequence (e.g., GSPF, FGPS) is studied to understand the importance of residue order for activity.

Side Chain Modification: The functional groups of the side chains are altered. The hydroxyl group of Serine could be esterified or replaced with another functional group to probe its role in hydrogen bonding. The phenyl ring of Phenylalanine could be substituted with different groups to modify its electronic and steric properties.

Stereochemical Inversion: Replacing an L-amino acid with its D-enantiomer can provide insights into the required stereochemistry for receptor interaction and can also confer resistance to enzymatic degradation.

Findings from such studies on related proline-rich peptides have shown that the C-terminal proline is often crucial for activity, while the N-terminal residues can be varied to modulate potency and selectivity. nih.gov For example, in BPPs, the proline-rich C-terminus is a key feature for ACE inhibition. expasy.org

Table 2: Representative SAR Findings for a Hypothetical GFSP Analogue Targeting ACE

| Analogue Modification | Change in Activity | Interpretation |

| [Ala¹]-FSP | Moderate decrease | Glycine (B1666218) provides backbone flexibility, but is not critical for direct binding. |

| G-[Ala²]-SP | Significant decrease | The phenyl side chain is essential for hydrophobic interaction with the target's active site. |

| GF-[Ala³]-P | Moderate decrease | The serine hydroxyl group likely forms a hydrogen bond with the target. |

| GFS-[Ala⁴] | Drastic loss of activity | The C-terminal proline is critical for maintaining the bioactive conformation. |

| G-[D-Phe]-SP | Significant decrease | The stereochemistry of Phenylalanine is crucial for proper orientation in the binding pocket. |

Use as a Reference Standard in Advanced Analytical Methodologies for Peptide Research

Synthetic peptides of high purity, such as GFSP, are indispensable as reference standards in analytical chemistry for the development, validation, and calibration of methods for peptide research.

Mass spectrometry (MS) is a primary tool for the characterization of synthetic peptides. As a reference standard, GFSP is used to confirm the molecular weight and verify the amino acid sequence of a newly synthesized batch.

Molecular Weight Confirmation: Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the exact mass of the GFSP peptide is determined. The theoretical monoisotopic mass of GFSP (C₁₉H₂₆N₄O₅) is 390.1903 Da. The observed mass in a high-resolution mass spectrum should match this value within a few parts per million (ppm), confirming the peptide's elemental composition.

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its sequence. The peptide is isolated in the mass spectrometer and fragmented, typically via collision-induced dissociation (CID). This process breaks the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming that the synthesized product is indeed GFSP. The presence of proline can lead to unique fragmentation patterns, often resulting in strong signals for fragmentation N-terminal to the proline residue.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and for their purification. lcms.czmtc-usa.comnih.gov GFSP serves as a reference standard to establish retention times and to quantify the peptide in a mixture.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common method. The peptide is separated on a nonpolar stationary phase (e.g., C18) using a gradient of an organic solvent (typically acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz A pure GFSP standard will produce a single, sharp peak at a characteristic retention time under specific conditions. The percentage purity of a crude synthetic sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Preparative Purification: The same principles are used to purify larger quantities of the crude peptide. The analytical method developed using the GFSP standard is scaled up to a larger preparative column to isolate the pure peptide from synthesis-related impurities.

Table 3: Typical Analytical Parameters for GFSP as a Reference Standard

| Analytical Technique | Parameter | Typical Value / Observation |

| Mass Spectrometry (ESI-MS) | Theoretical [M+H]⁺ | 391.1976 m/z |

| Observed Mass Accuracy | < 5 ppm | |

| Key MS/MS Fragments | Characteristic b- and y-ion series confirming the G-F-S-P sequence. | |

| RP-HPLC | Column | C18, 3.5-5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | e.g., 5-60% B over 30 minutes | |

| Detection | UV at 214 nm and 280 nm | |

| Expected Purity | >95% for a reference standard |

Development of Molecular Probes and Labeling Reagents Incorporating the Tetrapeptide Sequence

The GFSP sequence can be incorporated into the design of molecular probes and labeling reagents to investigate biological systems. nih.govbeilstein-journals.org The peptide sequence can act as a specific recognition motif or as a spacer to link a reporter group (like a fluorophore) to a targeting moiety.

The design of a GFSP-based probe involves several considerations:

Reporter Group: A functional molecule, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag, is attached to the peptide. This is typically done at the N-terminus or via the side chain of an added lysine or cysteine residue.

Linker/Spacer: The peptide sequence itself can serve as a linker to separate the reporter group from another functional part of the probe, preventing steric hindrance. The specific properties of GFSP—flexibility from Gly, hydrophobicity from Phe, and defined structure from Pro—can be tuned to create linkers with desired lengths and flexibilities.

Targeting Moiety: While GFSP is not a universal targeting sequence, it could be part of a larger sequence known to bind a specific protein or receptor. In such a construct, the GFSP portion might be crucial for maintaining the correct conformation for binding. For example, if GFSP is part of a protease substrate sequence, attaching a fluorophore and a quencher to its ends can create a FRET-based probe to monitor enzyme activity. Cleavage of the peptide by the protease would separate the fluorophore and quencher, leading to an increase in fluorescence.

The individual amino acids offer sites for modification. The N-terminal amine of Glycine is a common site for conjugation, and the hydroxyl group of Serine can be modified, for example, through phosphorylation or glycosylation, to create probes for studying post-translational modifications.

Emerging Research Directions and Future Perspectives for Glycyl L Phenylalanyl L Seryl L Proline Studies

Integration of Computational and Experimental Approaches in Peptide Design

The rational design of peptides like Glycyl-L-phenylalanyl-L-seryl-L-proline is increasingly benefiting from the synergy between computational modeling and experimental validation. frontiersin.orgnih.gov Computational tools are pivotal in the early stages of peptide design, enabling the prediction of structure, binding affinities, and other physicochemical properties before synthesis. frontiersin.orgnih.gov

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation of this compound to a specific protein target. By simulating the interaction between the peptide and the protein's binding site, researchers can estimate the binding affinity and identify key interactions.